molecular formula C23H17Cl2F3N4O2S2 B10835776 Pyrazole derivative 34

Pyrazole derivative 34

Cat. No.: B10835776
M. Wt: 573.4 g/mol
InChI Key: JEHNKOMECQRUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole derivative 34 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 34 typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of transition-metal catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrazole derivative 34 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Scientific Research Applications

Pyrazole derivative 34 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrazole derivative 34 involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.

    Pyrazoline: A reduced form of pyrazole with a partially saturated ring.

    Pyrazolidine: A fully saturated form of pyrazole.

Comparison:

    Uniqueness: Pyrazole derivative 34 stands out due to its specific substituents, which confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H17Cl2F3N4O2S2

Molecular Weight

573.4 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methylsulfonylpyrazol-3-yl]-5-[1-(trifluoromethyl)cyclobutyl]-1,3,4-thiadiazole

InChI

InChI=1S/C23H17Cl2F3N4O2S2/c1-36(33,34)19-17(20-29-30-21(35-20)22(11-4-12-22)23(26,27)28)31-32(16-6-3-2-5-15(16)25)18(19)13-7-9-14(24)10-8-13/h2-3,5-10H,4,11-12H2,1H3

InChI Key

JEHNKOMECQRUIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1C2=NN=C(S2)C3(CCC3)C(F)(F)F)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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